molecular formula C7H9Cl3N2O B1396403 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-32-1

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396403
M. Wt: 243.5 g/mol
InChI Key: VITZQIRSDLPQDD-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol” from the search results.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. However, the search results do not provide specific information on the molecular structure of “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol”.



Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol”.



Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the search results do not provide specific physical and chemical properties of “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol”.


Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole carbaldehydes, including compounds related to 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol, have been used in the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes. These novel compounds were confirmed by various spectroscopic methods, indicating their significance in chemical synthesis and structural analysis (Papernaya et al., 2015).

Application in Metal Complexes

  • Pyrazolyl compounds, structurally similar to 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol, have been instrumental in forming various metal complexes. These complexes, including iron, cobalt, nickel, and palladium, were evaluated as ethylene oligomerization catalysts, demonstrating the potential of such compounds in industrial catalysis (Ainooson et al., 2011).

Antioxidant and Antimicrobial Activity

  • Novel pyrazolyl-based compounds exhibit significant antioxidant and antimicrobial activities. This highlights their potential in developing new therapeutic agents or additives in various pharmaceutical and food industry applications (Bonacorso et al., 2015).

Binding Properties in Coordination Chemistry

  • Related pyrazolyl ethanol compounds have been studied for their coordination chemistry and binding properties with various metals such as Cu(II), Zn(II), Cd(II), and Pb(II). This research provides insights into the potential application of these compounds in environmental chemistry and metal extraction processes (Njoroge et al., 2013).

Safety And Hazards

The safety and hazards of a chemical compound describe its potential risks and precautions for handling. However, the search results do not provide specific safety and hazard information for “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol”.


Future Directions

The future directions of a chemical compound can include potential applications or areas of research. However, the search results do not provide specific information on the future directions of “2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol”.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITZQIRSDLPQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195477
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

CAS RN

1338495-32-1
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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